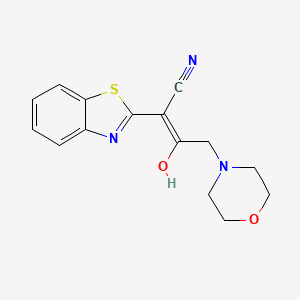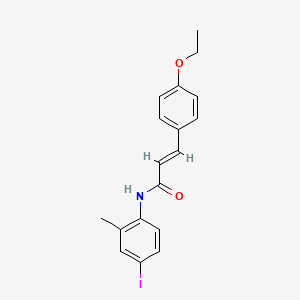
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine, also known as Bupivacaine, is a local anesthetic drug that is widely used in clinical medicine. It is an amide-type local anesthetic and is chemically related to lidocaine and mepivacaine. Bupivacaine is used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. It is also used in dentistry, ophthalmology, and veterinary medicine.
作用机制
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals. It also affects potassium channels, which can lead to cardiac toxicity at high doses. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has a longer duration of action than other local anesthetics, which makes it useful for long-lasting procedures.
Biochemical and Physiological Effects:
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine can cause a range of side effects, including numbness, tingling, and muscle weakness. It can also cause cardiovascular effects, such as hypotension and arrhythmias. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine toxicity can be life-threatening and requires prompt treatment.
实验室实验的优点和局限性
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine is commonly used in preclinical research to induce local anesthesia in animal models. It has a long duration of action, which allows for extended observation of the effects of the anesthetic. However, bupivacaine can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several areas of research that are being explored with bupivacaine. These include its use in treating neuropathic pain, its potential for use in cancer pain management, and its use in combination with other drugs to reduce the need for opioids. There is also ongoing research into the mechanisms of bupivacaine toxicity, which could lead to better ways of preventing and treating bupivacaine-related complications.
合成方法
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine is synthesized by reacting 2-butynoic acid with N-methylpiperidine, which is then benzylated and hydrolyzed to form bupivacaine. The synthesis method is complex and requires careful handling of the chemicals.
科学研究应用
N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has been extensively studied for its use in regional anesthesia and pain management. It is also being investigated for its potential use in treating arrhythmias and neuropathic pain. N-benzyl-1-(2-butynoyl)-N-methyl-3-piperidinamine has been shown to be effective in reducing postoperative pain and reducing the need for opioids. It is also being studied for its use in cancer pain management.
属性
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]but-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-8-17(20)19-12-7-11-16(14-19)18(2)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZKPDKLOYJVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(4-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6044465.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)


![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)